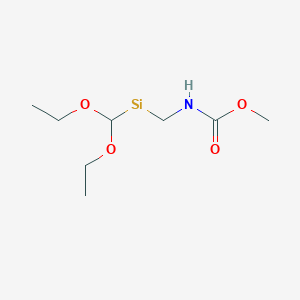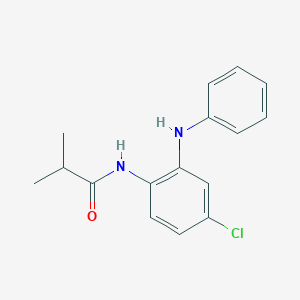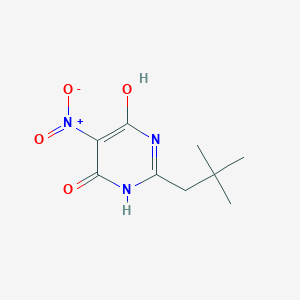
2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a 2,2-dimethylpropyl group, a hydroxyl group, and a nitro group
Preparation Methods
The synthesis of 2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydroxide, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
2-(2,2-Dimethylpropyl)-6-hydroxy-5-nitropyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-(2,2-Dimethylpropyl)-4,6-dihydroxypyrimidine: This compound lacks the nitro group and has two hydroxyl groups instead.
2-(2,2-Dimethylpropyl)-6-amino-5-nitropyrimidin-4(3H)-one: This compound has an amino group instead of a hydroxyl group.
2-(2,2-Dimethylpropyl)-6-hydroxy-4-nitropyrimidine: This compound has a nitro group at a different position on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61456-93-7 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)4-5-10-7(13)6(12(15)16)8(14)11-5/h4H2,1-3H3,(H2,10,11,13,14) |
InChI Key |
RQLQNRCQKCWPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


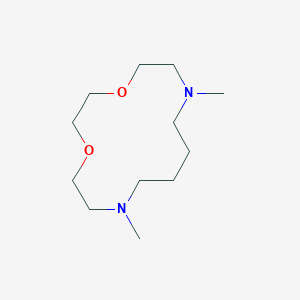
![6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one](/img/structure/B14570128.png)
![3-Hydroxy-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B14570131.png)
![Diethyl [(methylsulfanyl)ethynyl]phosphonate](/img/structure/B14570133.png)
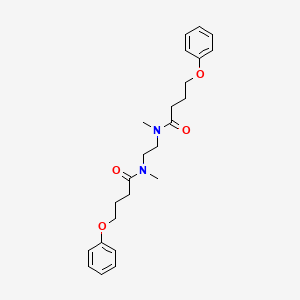
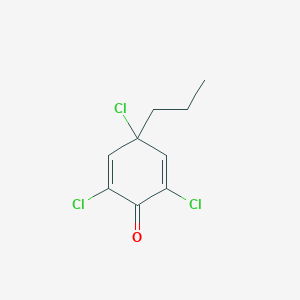
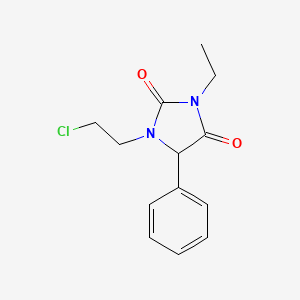
![2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14570159.png)

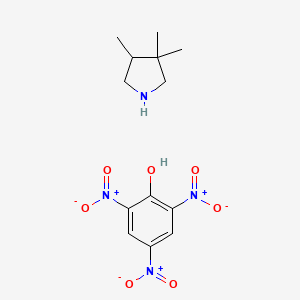
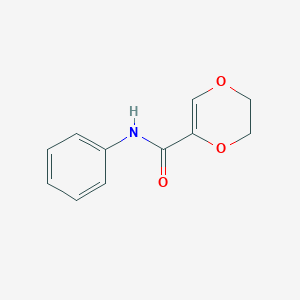
![2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14570178.png)
